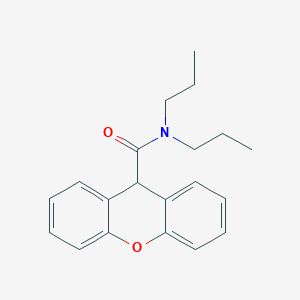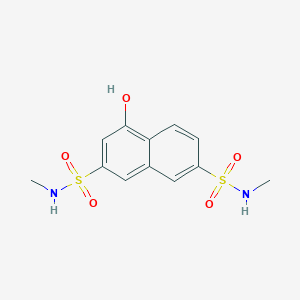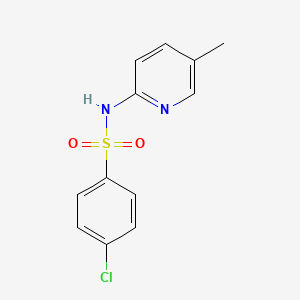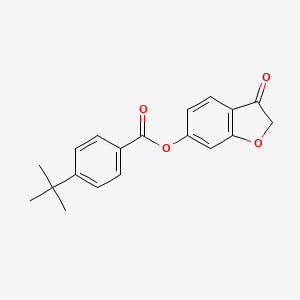
N,N-dipropyl-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Methods: The synthesis of xanthene-based compounds often involves nucleophilic substitution reactions and polycondensation processes. For instance, 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene, a related compound, is synthesized via nucleophilic substitution and alkaline hydrolysis (Guo et al., 2015). Similarly, the synthesis of 9,9-Bis(4-hydroxyphenyl)xanthene involves a one-pot, two-step synthetic procedure from xanthenone (Jiang et al., 2010).
Molecular Structure Analysis
- Molecular Structure: Xanthene derivatives exhibit varying molecular structures depending on the substituents. For instance, xanthene-9-carboxylic acid forms hydrogen bonding in a cyclic dimer type with two crystallographically inequivalent molecules (Blackburn et al., 1996).
Chemical Reactions and Properties
- Chemical Reactions: The reactivity of xanthene derivatives can be influenced by functional groups like keto, hydroxyl, carboxyl, and carboxamide. These functional groups contribute to the energetics and reactivity of xanthene and thioxanthene derivatives (Freitas et al., 2013).
Physical Properties Analysis
- Solubility and Film Forming: Xanthene-based polyamides, for example, are highly soluble in polar aprotic solvents and can form transparent, strong, and flexible films (Guo et al., 2015).
- Thermal Stability: These compounds exhibit high thermal stability with decomposition temperatures typically above 490°C (Jiang et al., 2010).
Chemical Properties Analysis
- Reactivity: The presence of specific functional groups significantly impacts the reactivity of xanthene derivatives, influencing their application in various chemical reactions (Freitas et al., 2013).
Propiedades
IUPAC Name |
N,N-dipropyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-13-21(14-4-2)20(22)19-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIBTPGEWPZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)
![3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5666227.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5666235.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)
![5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5666256.png)
![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)
![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)
![4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)